molecular formula C10H15Cl3O2 B14236319 Ethyl 2,2,4-trichlorooct-7-enoate CAS No. 596796-52-0

Ethyl 2,2,4-trichlorooct-7-enoate

Cat. No.: B14236319
CAS No.: 596796-52-0
M. Wt: 273.6 g/mol
InChI Key: XSKJQBCTEZQVRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,2,4-trichlorooct-7-enoate is an organic compound with the molecular formula C10H15Cl3O2. It is a chlorinated ester that features a double bond in its structure, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2,4-trichlorooct-7-enoate typically involves the chlorination of ethyl oct-7-enoate. The process begins with the addition of chlorine to the double bond of ethyl oct-7-enoate, followed by further chlorination at the 2 and 4 positions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination reactions are monitored closely to prevent over-chlorination and to maintain the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2,4-trichlorooct-7-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,2,4-trichlorooct-7-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ethyl 2,2,4-trichlorooct-7-enoate involves its interaction with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in changes in cellular function and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,2,4-trichlorobutanoate: Similar structure but with a shorter carbon chain.

    Ethyl 2,2,4-trichloropentanoate: Similar structure with a five-carbon chain.

    Ethyl 2,2,4-trichlorohexanoate: Similar structure with a six-carbon chain

Uniqueness

Ethyl 2,2,4-trichlorooct-7-enoate is unique due to its longer carbon chain and the presence of a double bond, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the production of more complex molecules .

Properties

CAS No.

596796-52-0

Molecular Formula

C10H15Cl3O2

Molecular Weight

273.6 g/mol

IUPAC Name

ethyl 2,2,4-trichlorooct-7-enoate

InChI

InChI=1S/C10H15Cl3O2/c1-3-5-6-8(11)7-10(12,13)9(14)15-4-2/h3,8H,1,4-7H2,2H3

InChI Key

XSKJQBCTEZQVRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(CCC=C)Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.